REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.Cl[C:10]1[S:11][C:12]2[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:13]=2[N:14]=1>>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:10]2[S:11][C:12]3[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:13]=3[N:14]=2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC2=C(N1)C=CC(=C2)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with an air condenser (fusion
|
Type
|
WAIT
|
Details
|
occurred within a few minutes
|
Type
|
CUSTOM
|
Details
|
to give a clear liquid which
|
Type
|
CUSTOM
|
Details
|
solidified over the course of 3 days
|
Duration
|
3 d
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)NC=1SC2=C(N1)C=CC(=C2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.81 mmol | |
AMOUNT: MASS | 1.97 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |